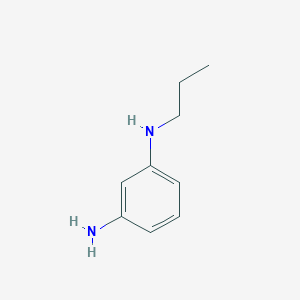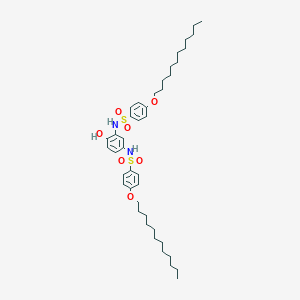
(S)-(-)-1-Amino-2-(Methoxymethyl)pyrrolidin
Übersicht
Beschreibung
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chiral center in (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine makes it an important compound for asymmetric synthesis and chiral resolution processes .
Wissenschaftliche Forschungsanwendungen
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the compound can be synthesized by the reaction of (S)-2-(methoxymethyl)pyrrolidine with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .
Wirkmechanismus
The mechanism of action of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog without the chiral center and methoxymethyl group.
Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis.
Pyrrolidinone: A lactam derivative with different chemical properties.
Uniqueness
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is unique due to its chiral center and methoxymethyl group, which confer specific stereochemical and functional properties. These features make it valuable for asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Eigenschaften
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
59983-39-0 | |
| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SAMP facilitate asymmetric synthesis, and what types of molecules can be synthesized using it?
A1: SAMP acts as a chiral auxiliary by temporarily attaching to a prochiral substrate. This creates a sterically controlled environment, influencing the stereochemical outcome of subsequent reactions. [, ] This strategy is particularly useful for the enantioselective alkylation of aldehydes and cyclic ketones. [] For example, SAMP has been instrumental in synthesizing enantiomerically pure α-silyl ketones, which serve as precursors to various vicinal diols with defined stereochemistry. []
Q2: The papers mention SAMP hydrazones. What are they and why are they significant?
A2: SAMP readily forms hydrazones with aldehydes and ketones. These hydrazones are crucial intermediates in SAMP-mediated asymmetric synthesis. [, ] Upon metalation, SAMP hydrazones form chiral "azaenolates," reactive species that undergo diastereoselective alkylation, establishing a new chiral center in the molecule. []
Q3: What specific advantages does SAMP offer over other chiral auxiliaries?
A3: SAMP demonstrates high diastereoselectivity, leading to products with excellent enantiomeric excess (ee) often exceeding 90%. [, ] This high selectivity, coupled with good chemical yields, makes SAMP a preferred choice. Additionally, its synthesis originates from (S)-proline, a readily available chiral starting material. []
Q4: The synthesis of (R)-boehmeriasin A is mentioned. What is the significance of this particular application?
A4: (R)-boehmeriasin A belongs to the phenanthroquinolizidine alkaloids, a class of natural products with potential medicinal properties. The first asymmetric synthesis of this compound was achieved using SAMP as a key chiral building block, highlighting the potential of SAMP in accessing complex natural product scaffolds. []
Q5: Beyond traditional synthetic applications, are there any novel uses for SAMP being explored?
A5: Recent research explores the use of SAMP hydrazones with transaminase enzymes. This approach offers a new route to chiral β-substituted amines. [] This enzymatic approach expands the utility of SAMP in biocatalytic transformations, showcasing its adaptability in different reaction environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



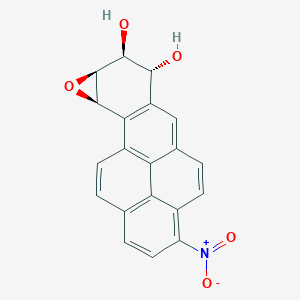
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
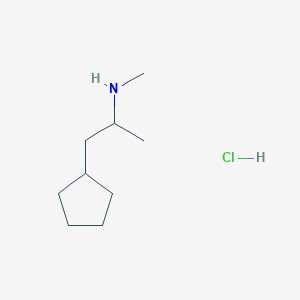
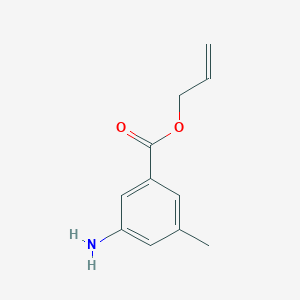
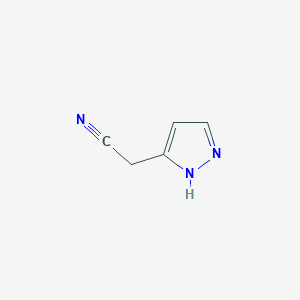
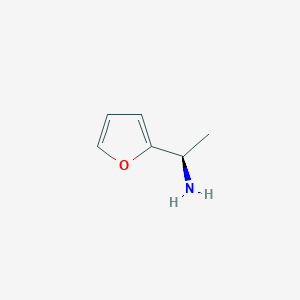

![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)

